3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 91913-66-5
VCID: VC8389269
InChI: InChI=1S/C9H21N3/c1-8-7-12(5-3-4-10)9(2)6-11-8/h8-9,11H,3-7,10H2,1-2H3
SMILES: CC1CNC(CN1CCCN)C
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol

3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine

CAS No.: 91913-66-5

Cat. No.: VC8389269

Molecular Formula: C9H21N3

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine - 91913-66-5

Specification

CAS No. 91913-66-5
Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
IUPAC Name 3-(2,5-dimethylpiperazin-1-yl)propan-1-amine
Standard InChI InChI=1S/C9H21N3/c1-8-7-12(5-3-4-10)9(2)6-11-8/h8-9,11H,3-7,10H2,1-2H3
Standard InChI Key JKONEIZKPVUGSO-UHFFFAOYSA-N
SMILES CC1CNC(CN1CCCN)C
Canonical SMILES CC1CNC(CN1CCCN)C

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine consists of a piperazine core with methyl groups at the 2 and 5 positions and a three-carbon aliphatic amine side chain. This configuration influences its electronic and steric properties, enhancing solubility and interaction with biological targets compared to unsubstituted piperazines.

Key Structural Features:

  • Piperazine Ring: The 2,5-dimethyl substitution creates a steric environment distinct from 3,4- or 2,6-dimethyl analogs, potentially altering receptor binding kinetics.

  • Propan-1-amine Side Chain: The primary amine terminus facilitates hydrogen bonding, while the three-carbon linker balances flexibility and rigidity for optimal molecular interactions.

Molecular Formula: C9_9H20_{20}N3_3
Molecular Weight: 170.28 g/mol
Solubility: Predicted high solubility in polar solvents due to amine functionality, with logP ~1.2 (estimated via analog comparison).

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine can be inferred from methods used for analogous piperazine derivatives. A nucleophilic substitution reaction between 2,5-dimethylpiperazine and 3-chloropropan-1-amine under basic conditions is a plausible pathway:

2,5-Dimethylpiperazine+3-Chloropropan-1-amineK2CO3,CH3CN3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine+HCl\text{2,5-Dimethylpiperazine} + \text{3-Chloropropan-1-amine} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine} + \text{HCl}

Reaction conditions (temperature: 80–100°C, time: 12–24 hrs) and stoichiometry would require optimization to maximize yield.

Industrial Scalability

Continuous flow reactors could enhance production efficiency, as demonstrated for similar amines. Key parameters include:

ParameterOptimal Range
Temperature85°C
Pressure1–2 atm
Residence Time30–60 minutes
CatalystNone required

Chemical Reactivity and Functionalization

Piperazine derivatives exhibit diverse reactivity, enabling the synthesis of complex pharmacophores.

Oxidation and Reduction

  • Oxidation: The tertiary amine in the piperazine ring resists oxidation, but the primary amine in the side chain may form imines or nitriles under strong oxidative conditions (e.g., KMnO4_4).

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) could saturate the piperazine ring, though this is less common due to ring stability.

Substitution Reactions

The primary amine undergoes acylations or alkylations, enabling conjugation with bioactive moieties. For example:

3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine+Acetyl ChlorideN-Acetyl Derivative\text{3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine} + \text{Acetyl Chloride} \rightarrow \text{N-Acetyl Derivative}

Biological Activity and Mechanisms

While direct pharmacological data are unavailable, the compound’s structural similarity to CNS-active piperazines suggests potential neurotransmitter receptor modulation.

Hypothesized Targets

  • Serotonin Receptors (5-HT): Methyl groups may enhance affinity for 5-HT1A_{1A} or 5-HT2A_{2A} subtypes, implicated in anxiety and depression.

  • Dopamine Transporters: Piperazines often inhibit dopamine reuptake, a mechanism relevant to stimulant therapeutics.

Substituent PositionAntimicrobial Efficacy (MIC, μg/mL)
2,5-Dimethyl32–64 (predicted)
3,4-Dimethyl16–32
2,6-Dimethyl64–128

Applications in Medicinal Chemistry

Drug Design

The compound serves as a versatile scaffold for developing:

  • Antidepressants: Via serotonin receptor modulation.

  • Antipsychotics: Through dopamine D2_2 receptor antagonism.

  • Antimicrobials: By disrupting bacterial cell membrane integrity.

Case Study: Analog Optimization

A comparative analysis of dimethylpiperazine derivatives highlights the impact of substituent positioning:

CompoundlogPCNS PermeabilityBioavailability
3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine1.2High75% (predicted)
3-(3,4-Dimethylpiperazin-1-YL)propan-1-amine1.5Moderate65%
1-(2,6-Dimethylpiperazin-1-YL)propan-2-amine0.9Low50%

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